2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)9-13-7(11)6-4-5-12-8(6)14-9/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTDRUMVTMLRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Pyrrolo[2,3-d]pyrimidine Core
The core heterocyclic structure of pyrrolo[2,3-d]pyrimidine is typically synthesized via cyclization reactions involving precursor molecules such as amidines, dichloroacrylonitriles, or related nitrile derivatives. According to patent CN110386936A, a notable method involves the condensation of dichloropropylene nitrile with trimethyl orthoformate, followed by cyclization with amidine salts to form the pyrimidine ring (source). This route emphasizes the importance of nitrile chemistry and cyclization under basic conditions.
Similarly, patent CN110386936A describes a process where dichloropropylene nitrile reacts with trimethyl orthoformate to generate an intermediate, which then undergoes cyclization with amidine salts, eliminating hydrogen chloride to yield the desired heterocycle.
Introduction of Chlorine and tert-Butyl Groups
Chlorination of the heterocyclic core is generally achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). These reagents facilitate electrophilic substitution at specific positions of the pyrimidine ring, predominantly at the 4-position, to introduce the chloro substituent, as detailed in patent literature.
The tert-butyl group is typically introduced via esterification or protection strategies. In the synthesis of analogous compounds, tert-butyl esters are formed through reaction with tert-butyl alcohol in the presence of acid catalysts such as trifluoroacetic acid (TFA). This step often occurs after the core heterocycle formation and chlorination, serving as a protective group or a functional substituent to improve compound stability and solubility.
Synthetic Strategies for the Final Compound
The synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be summarized as follows:
Optimization and Characterization
Research indicates that reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence yields and purity. For instance, the Buchwald-Hartwig amination, used to introduce the morpholino group in related compounds, is optimized with Pd catalysts, ligands like X-Phos, and bases such as Cs₂CO₃ under inert atmospheres (source).
Post-synthesis, characterization techniques such as NMR spectroscopy, HRMS, and HPLC are employed to confirm the structure, regioselectivity, and purity of the compound. X-ray crystallography further aids in confirming the molecular conformation and substitution pattern.
Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, which may have enhanced biological activity.
Scientific Research Applications
- Intermediate in Drug Synthesis :
- Potential Anticancer Agent :
-
Targeting Kinases :
- Compounds related to this structure have been explored for their ability to inhibit specific kinases involved in cancer progression. The chlorinated pyrrolo[2,3-d]pyrimidine derivatives have shown promise in selectively targeting these enzymes, which are crucial for cell signaling pathways associated with tumor growth and metastasis .
Baricitinib Synthesis
Baricitinib is a Janus kinase (JAK) inhibitor used in treating rheumatoid arthritis. The synthesis process involves multiple steps where 2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate. The presence of this compound allows for the introduction of various substituents that enhance the drug's efficacy and selectivity against JAK enzymes.
Anticancer Activity Assessment
In a study assessing the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives, researchers synthesized several analogs incorporating the tert-butyl and chloro groups. These modifications were found to significantly increase the compounds' ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells. This highlights the potential of this compound class in developing new cancer therapies .
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent positions and electronic characteristics:
- Position 4 : Chlorine at position 4 is a common feature in analogs (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, C₆H₃ClIN₃ , MW 279.47 ). This substituent stabilizes the ring system through electron-withdrawing effects, facilitating nucleophilic substitution reactions for further functionalization .
- Position 7 : The tert-butyl group at position 7 increases steric hindrance compared to smaller substituents like methyl or isopropyl (e.g., 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, C₉H₁₀ClN₃ , MW 195.65 ). This bulkiness may reduce metabolic degradation in vivo.
- Position 2 : In 4-(4-(tert-butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (C₁₆H₁₆ClN₃ , MW 285.77), the chlorine at position 2 and the tert-butylphenyl group at position 4 create a planar, conjugated system that enhances π-π stacking interactions in enzyme binding pockets .
Physicochemical Properties
Key physical properties of selected analogs are summarized below:
*Predicted logP values indicate that tert-butyl and aromatic substituents significantly increase lipophilicity compared to aliphatic groups.
Research Findings and Trends
- Steric vs. Electronic Effects : The tert-butyl group at position 7 improves metabolic stability but may reduce binding affinity in enzymes requiring planar ligand conformations .
- Halogen Substitution : Iodo substituents (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) enable radiolabeling for pharmacokinetic studies .
- Hybrid Systems: Fused-ring analogs (e.g., thieno[2,3-d]pyrimidines in Figure 12 ) exhibit broader-spectrum biological activity but lower synthetic accessibility compared to pyrrolo[2,3-d]pyrimidines.
Biological Activity
2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with significant potential in pharmaceutical applications, particularly as an intermediate in the synthesis of various bioactive molecules. This compound belongs to a class of pyrrolo[2,3-d]pyrimidines that have been studied for their biological activities, including anticancer, antiviral, and anti-inflammatory properties.
- Molecular Formula : C10H12ClN3
- Molecular Weight : 209.68 g/mol
- CAS Number : 1379340-25-6
- Purity : Typically ≥97% .
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can block the signals that lead to tumor growth and proliferation. The compound's structure allows for modifications that can enhance its selectivity and potency against target kinases.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness in inhibiting the growth of various cancer cell lines. A study demonstrated that certain derivatives could reduce cell viability significantly, with half-maximal effective concentration (EC50) values ranging from 5.2 µM to 20 µM .
Antiviral Activity
The antiviral potential of this compound has been explored, particularly against viruses such as Zika virus (ZIKV). In structure-activity relationship (SAR) studies, modifications to the pyrrolo[2,3-d]pyrimidine core have resulted in compounds with promising antiviral activity. One derivative exhibited an EC50 of 4.3 µM against ZIKV, indicating a strong potential for further development as an antiviral agent .
Anti-inflammatory Properties
Additionally, compounds based on the pyrrolo[2,3-d]pyrimidine framework have been investigated for their anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, offering therapeutic benefits for conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of pyrrolo[2,3-d]pyrimidine derivatives, researchers synthesized several analogs and tested them against human cancer cell lines. The most potent compound showed an EC50 value of 10 µM and was able to induce apoptosis in cancer cells through the activation of caspase pathways.
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.2 | Caspase activation |
| Compound B | 10 | Cell cycle arrest |
| Compound C | 20 | Apoptosis induction |
Case Study 2: Antiviral Activity Against ZIKV
A recent investigation into the antiviral properties of modified pyrrolo[2,3-d]pyrimidines revealed that one derivative reduced viral load by 94% at a concentration of 8.5 µM in vitro. This highlights the potential for developing effective treatments against viral infections using this scaffold.
| Compound | Viral Load Reduction (%) | EC50 (µM) |
|---|---|---|
| Compound D | 94 | 4.3 |
| Compound E | 80 | 6.0 |
Q & A
Q. What are the established synthetic routes for 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized pyrrolo-pyrimidine precursors. For example:
Core scaffold preparation : Cyclization of ethyl 2-cyanoacetate derivatives with dimethoxyethane forms the pyrrolo[2,3-d]pyrimidine backbone .
Chlorination : Treatment with POCl₃ or PCl₅ introduces the chlorine substituent at the 4-position (yields ~70–85%) .
tert-Butyl group introduction : Alkylation or nucleophilic substitution using tert-butyl reagents (e.g., tert-butyl bromide) under basic conditions (e.g., NaH/DMF) .
Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating intermediates.
- Steric hindrance from the tert-butyl group may necessitate extended reaction times or elevated temperatures .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : Verify molecular formula (e.g., C₁₀H₁₃ClN₄ requires m/z 224.0825) .
- X-ray crystallography : Resolves steric effects of the tert-butyl group and confirms regioselectivity of chlorination .
Advanced Research Questions
Q. How can the chlorination step be optimized to minimize byproducts and improve yield?
- Methodological Answer :
- Reagent selection : POCl₃ with catalytic N,N-dimethylaniline enhances selectivity for the 4-position over 2-position chlorination .
- Temperature control : Reactions at 80–90°C reduce side reactions (e.g., over-chlorination) .
- Workup optimization : Quenching with ice-water followed by neutralization (NaHCO₃) minimizes hydrolysis of the chloro group.
Data Table :
| Chlorination Agent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃ | 80 | 85 | 98% |
| PCl₅ | 100 | 72 | 90% |
| SOCl₂ | 60 | 68 | 88% |
Q. What experimental strategies resolve contradictory kinase inhibition data for this compound?
- Methodological Answer :
- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to compare inhibition of EGFR, Her2, and CDK2 .
- Structural analysis : Molecular docking (e.g., MOE software) identifies steric clashes between the tert-butyl group and kinase active sites, explaining selectivity variations .
- Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
Case Study : - Compound 9 (N4-(4-chlorophenyl) analog) showed 10-fold higher CDK2 inhibition than EGFR due to better active-site fit .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
